2-(2-naphthyl)indolizine
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Some indolizine derivatives, including 2-(2-naphthyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .
Molecular Structure Analysis
Indolizine is a pyrrolo[1,2-a]pyridine . It consists of a 10p conjugated planar electronic structure . The structure allows for the introduction of various groups into the indolizine skeleton, leading to a variety of indolizine derivatives .Chemical Reactions Analysis
Indolizine derivatives can be synthesized through various chemical reactions . These include transition metal-catalyzed reactions and approaches based on oxidative coupling . The reactions can be based on either pyridine or pyrrole scaffolds .Physical and Chemical Properties Analysis
Indolizine is a nitrogen-containing heterocycle . Some indolizine derivatives have excellent fluorescence properties . These properties make them suitable for use as organic fluorescent molecules in biological and material applications .Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Cycloaromatization : The synthesis of fused N-heterocycle compounds, including imidazo[5,1,2-cd]indolizine, from 2-phenylimidazo[1,2-a]pyridine and internal alkyne through palladium-catalyzed oxidative cycloaromatization has been studied. This process features C-H bond cleavage and has shown good efficiency and reversed regio-selectivity with certain substrates (Li, Zhang, & Fan, 2015).
- Intramolecular Arene-Arene Interactions : Thieno[3,4-b]indolizine derivatives, including those with 2-naphthylmethylthio groups, exhibit significant intramolecular arene-arene interactions. These interactions are evident in their NMR spectra and UV absorption, indicating the potential for exploring these properties in various applications (Kakehi et al., 2003).
Biological and Pharmacological Research
- Antiviral Activity : Certain indolizine derivatives, including 2-phenyl-indolizine, have demonstrated significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus. These findings suggest potential use in antiviral therapies (Foster, Ritchie, Selwood, & Snowden, 1995).
- Potential as COX-2 Inhibitors : Novel indolizine scaffolds incorporating a cyano group have been synthesized and characterized for their COX-2 inhibitory activity. Their molecular docking scores suggest potential for treating inflammation and pain, indicating a direction for further research in drug development (Chandrashekharappa et al., 2018).
Photophysical and Electrochemical Properties
- Photophysical Properties : Naphtho[2,3-b]indolizine-6,11-dione derivatives have been synthesized and analyzed for their fluorescent properties. The sensitivity oftheir fluorescence emission to solvent basicity and their significant Stokes shifts make them candidates for use in organic solvents and potentially in optoelectronic devices (Batenko et al., 2015).
- Electrochemical Behavior : Studies on 2,5-diaryl-indolizines have highlighted their promising electrochemical properties for applications in optoelectronics and biomolecular labeling. These studies indicate potential uses of indolizine derivatives in electronic devices and as fluorescent markers (Amaral et al., 2014).
Safety and Hazards
Future Directions
Indolizine and its derivatives continue to attract attention due to their diverse biological properties . With the remarkable number of approved indole-containing drugs and the importance of the indolizine moiety, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Properties
IUPAC Name |
2-naphthalen-2-ylindolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-15-11-16(9-8-14(15)5-1)17-12-18-7-3-4-10-19(18)13-17/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGSCVEFZGDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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